Product packaging for 4-(Chloromethyl)pyrimidine hydrochloride(Cat. No.:CAS No. 135207-28-2)

4-(Chloromethyl)pyrimidine hydrochloride

Cat. No.: B598038
CAS No.: 135207-28-2
M. Wt: 165.017
InChI Key: XBNITCVYWHKCQD-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Frameworks

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing at least two different elements as members of the ring, is fundamental to the life sciences. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of this field. The pyrimidine framework is biologically ubiquitous, most notably as a component of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental to the structure of DNA and RNA.

The presence of the pyrimidine nucleus in a molecule can impart significant biological activity, and thus, the synthesis of pyrimidine derivatives is a major focus of medicinal chemistry research. The functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties and biological interactions. The introduction of a chloromethyl group at the 4-position of the pyrimidine ring, as in the title compound, creates a highly valuable synthetic intermediate.

Overview of Research Significance and Unique Synthetic Utility

The research significance of 4-(Chloromethyl)pyrimidine (B49220) hydrochloride lies in its capacity to serve as a potent electrophile. The chloromethyl group is a key functional handle that facilitates the introduction of the pyrimidylmethyl moiety into a wide range of molecules via nucleophilic substitution reactions. This reactivity allows for the construction of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, making it a versatile tool for synthetic chemists.

While detailed research literature specifically on 4-(Chloromethyl)pyrimidine hydrochloride is limited, its synthetic utility can be inferred from the well-established chemistry of analogous chloromethylated heterocycles, such as 4-(chloromethyl)pyridine (B78701). The hydrochloride salt form enhances the compound's stability and handling properties.

The primary utility of this compound is in the covalent linkage of the pyrimidine scaffold to other molecular fragments. This is particularly relevant in drug discovery, where the pyrimidine core is a known pharmacophore in a variety of therapeutic agents. The ability to readily introduce this scaffold allows for the rapid generation of compound libraries for biological screening.

Table 1: Properties of Pyrimidine and Related Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Key Features
Pyrimidine C₄H₄N₂ 80.09 Parent aromatic heterocycle.
4-Methylpyrimidine C₅H₆N₂ 94.11 Precursor for further functionalization. sigmaaldrich.comnih.gov
4-(Chloromethyl)pyrimidine C₅H₅ClN₂ 128.56 Reactive intermediate.

| This compound | C₅H₅ClN₂·HCl | 165.02 | Stable, reactive building block. |

Detailed Research Findings

Due to the limited direct research on this compound, this section will discuss the likely synthetic pathways and reactions based on established principles of pyrimidine and chloromethyl heterocycle chemistry.

A plausible synthetic route to 4-(chloromethyl)pyrimidine would involve the chlorination of 4-methylpyrimidine. sigmaaldrich.com This transformation can be challenging and may require specific radical initiators or chlorinating agents to achieve selectivity at the methyl group over the pyrimidine ring.

Alternatively, a more controlled synthesis would likely proceed via the corresponding alcohol, 4-(hydroxymethyl)pyrimidine (B30098). The synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine is a known biogenetic precursor to thiamine (B1217682) (Vitamin B1), indicating that hydroxymethylpyrimidines are accessible intermediates. wikipedia.org The conversion of 4-(hydroxymethyl)pyrimidine to the desired this compound could then be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). prepchem.comnih.gov This method is analogous to the synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-(pyridinemethanol). google.com

Table 2: Representative Reactions of Chloromethylated Heterocycles

Reaction Type Nucleophile Resulting Linkage Significance
N-Alkylation Amines, Anilines C-N Formation of pyrimidylmethylamines, important in medicinal chemistry.
O-Alkylation Alcohols, Phenols C-O Synthesis of ethers.
S-Alkylation Thiols, Thiophenols C-S Generation of thioethers.

The reactivity of the chloromethyl group allows for a variety of subsequent transformations. In the presence of a nucleophile, 4-(chloromethyl)pyrimidine readily undergoes SN2 reactions. This provides a straightforward method for attaching the pyrimidine ring to a larger molecule, a common strategy in the synthesis of potential drug candidates. The pyrimidine moiety can influence the pharmacological profile of a molecule by participating in hydrogen bonding and other non-covalent interactions with biological targets.

The development and application of functionalized pyrimidines continue to be an active area of research. guidechem.comgoogle.comchemicalbook.com Compounds like this compound, while perhaps not extensively studied in their own right, represent crucial tools that enable the exploration of new chemical space and the synthesis of novel, potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2N2 B598038 4-(Chloromethyl)pyrimidine hydrochloride CAS No. 135207-28-2

Properties

CAS No.

135207-28-2

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.017

IUPAC Name

4-(chloromethyl)pyrimidine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H

InChI Key

XBNITCVYWHKCQD-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1CCl.Cl

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Reaction Pathways for 4 Chloromethyl Pyrimidine Hydrochloride

Strategic Syntheses of 4-(Chloromethyl)pyrimidine (B49220) Hydrochloride

The efficient construction of the 4-(chloromethyl)pyrimidine hydrochloride molecule is paramount for its application in further synthetic endeavors. Chemists have developed various strategies to achieve this, ranging from the modification of pre-functionalized pyrimidines to direct installation of the chloromethyl group.

A common and reliable method for the synthesis of this compound involves the chemical transformation of a pyrimidine (B1678525) precursor that already bears a functional group at the 4-position, which can be readily converted to the desired chloromethyl group.

One such precursor is pyrimidin-4-yl-methanol . The hydroxyl group of this alcohol can be substituted with a chlorine atom using a variety of chlorinating agents. A standard laboratory procedure involves the reaction of pyrimidin-4-yl-methanol with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group with a chlorine atom, and the hydrochloride salt is typically formed in situ or upon workup with hydrochloric acid. While specific examples for the pyrimidine derivative are not extensively detailed in readily available literature, the analogous transformation of 4-(hydroxymethyl)pyridine to 4-(chloromethyl)pyridine (B78701) hydrochloride is a well-established procedure, often proceeding with high yield. google.com

Another precursor-based approach starts from 4,6-dihydroxypyrimidine . This compound can be converted to a dichlorinated pyrimidine, such as 4,6-dichloropyrimidine, using reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂). google.com Subsequent selective reduction and functional group manipulation could potentially lead to the target molecule, although this represents a more circuitous route.

The synthesis of a related compound, 4-chloro-2-(trichloromethyl)pyrimidine, has been achieved through an acylation/cyclization-chlorination process, highlighting the utility of chlorinating agents in the final steps of pyrimidine synthesis. thieme.de

A summary of precursor-based approaches is presented in the table below.

PrecursorReagent(s)ProductReference
Pyrimidin-4-yl-methanolThionyl chloride (SOCl₂)This compound google.com
4,6-DihydroxypyrimidinePhosphorus oxychloride (POCl₃) or Phosgene (COCl₂)4,6-Dichloropyrimidine google.com

The direct introduction of a chloromethyl group onto an unfunctionalized pyrimidine ring represents a more atom-economical approach. One of the classic methods for the chloromethylation of aromatic compounds is the Blanc-Quelet reaction . damascusuniversity.edu.sy This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. damascusuniversity.edu.sy While widely used for benzene (B151609) and its derivatives, its application to electron-deficient heterocycles like pyrimidine can be challenging due to the ring's reduced reactivity towards electrophilic substitution. The reaction conditions would need to be carefully optimized to achieve successful chloromethylation without significant side reactions.

Another potential direct method is radical chloromethylation . This could involve the reaction of a suitable pyrimidine precursor, such as 4-methylpyrimidine, with a source of chlorine radicals. However, controlling the regioselectivity and preventing over-halogenation can be significant hurdles in such free-radical processes.

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization and scalability. Key considerations include reaction efficiency, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, this involves optimizing parameters such as reaction time, temperature, and reagent stoichiometry.

Continuous flow chemistry has emerged as a powerful tool for the optimization and scale-up of chemical processes, including the synthesis of heterocyclic compounds. researchgate.netacs.orgnih.gov Flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govyoutube.com The implementation of a continuous flow process for the chlorination of a pyrimidine precursor could lead to higher yields, reduced reaction times, and increased process safety, particularly if exothermic or hazardous reagents are involved. nih.gov Automated systems coupled with machine learning algorithms can further accelerate the optimization of reaction conditions in a flow setup. youtube.com The development of such a process for this compound would be a significant advancement for its large-scale production.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

The synthetic utility of this compound is intrinsically linked to its reactivity. The molecule possesses two primary sites for chemical transformation: the electrophilic carbon of the chloromethyl group and the electron-deficient pyrimidine ring.

Detailed Investigations into Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyrimidine ring is a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions (Sₙ2). This reactivity allows for the facile introduction of a wide range of functional groups, making it a valuable synthon for medicinal chemistry and materials science.

The reaction of 4-(chloromethyl)pyrimidine with various nucleophiles leads to the displacement of the chloride ion. For instance, treatment with amines yields the corresponding 4-(aminomethyl)pyrimidines. Similarly, reactions with thiolates (RS⁻) or thiols (RSH) in the presence of a base produce 4-(alkylthiomethyl)pyrimidines or 4-(arylthiomethyl)pyrimidines. researchgate.net The reaction with alkoxides (RO⁻) results in the formation of 4-(alkoxymethyl)pyrimidines. rsc.org

A study on the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrated that both direct nucleophilic substitution at the chloromethyl group and a competing ring expansion can occur, depending on the reaction conditions. researchgate.net This highlights the importance of carefully controlling the reaction parameters to achieve the desired outcome.

The table below summarizes the products of nucleophilic substitution at the chloromethyl group.

NucleophileProduct
Amine (R₂NH)4-(Aminomethyl)pyrimidine derivative
Thiolate (RS⁻)4-(Alkyl/Arylthiomethyl)pyrimidine derivative
Alkoxide (RO⁻)4-(Alkoxymethyl)pyrimidine derivative

It is important to note that in cases where the pyrimidine ring itself bears a leaving group, such as a chlorine atom at the 2- or 4-position, a competition between nucleophilic attack at the chloromethyl group and nucleophilic aromatic substitution (SₙAr) on the ring can occur. The regioselectivity of such reactions is influenced by the nature of the nucleophile and the specific substitution pattern of the pyrimidine ring. wuxiapptec.com

Exploration of Electrophilic Pathways and Regioselectivity on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The two nitrogen atoms in the ring withdraw electron density, deactivating it towards attack by electrophiles. uoanbar.edu.iq When electrophilic substitution does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon atom in the ring. uoanbar.edu.iqyoutube.com

The presence of the chloromethyl group at the C-4 position will further influence the regioselectivity of any subsequent electrophilic attack. The chloromethyl group is generally considered to be an electron-withdrawing group through induction, which would further deactivate the ring towards electrophilic substitution. However, its precise effect on the regioselectivity of reactions such as nitration, halogenation, or sulfonation on the 4-(chloromethyl)pyrimidine system requires specific experimental investigation.

For instance, the halogenation of pyrimidine-based nucleosides has been shown to occur at the C-5 position. elsevierpure.com In the case of 4-(chloromethyl)pyrimidine, an incoming electrophile would be directed to the C-5 position, assuming the directing effect of the ring nitrogens is dominant. However, the deactivating nature of both the pyrimidine ring and the chloromethyl substituent would likely necessitate harsh reaction conditions for electrophilic substitution to proceed. youtube.comwikipedia.orgyoutube.comkhanacademy.org

Mechanistic Studies of Rearrangement and Elimination Reactions

The chloromethyl group attached to the pyrimidine ring is analogous to a benzylic halide, making it susceptible to both substitution and elimination reactions. The specific pathway followed is heavily influenced by the reaction conditions, including the nature of the base or nucleophile, the solvent, and the temperature.

Rearrangement Reactions: Rearrangement reactions involving 4-(chloromethyl)pyrimidine are not commonly reported but can be conceptualized under conditions that favor carbocation formation. masterorganicchemistry.com Reactions proceeding through a carbocation intermediate may be accompanied by rearrangements, where an atom or group migrates to stabilize the positive charge. masterorganicchemistry.com In the case of 4-(chloromethyl)pyrimidine, the formation of a primary carbocation upon departure of the chloride ion would be energetically unfavorable. However, the adjacent electron-withdrawing pyrimidine ring would further destabilize such an intermediate, making a classic SN1-type rearrangement highly unlikely under standard conditions.

More complex rearrangements could be envisaged under specific catalytic or reaction conditions, such as the Vilsmeier-Haack reaction, which is known to induce rearrangements in certain heterocyclic systems like quinazolin-4(3H)-ones. scispace.com Such a rearrangement for 4-(chloromethyl)pyrimidine would likely involve the formation of a complex intermediate with the formylating reagent, followed by ring-opening and closing steps. However, specific studies on this substrate are not prevalent.

Elimination Reactions: Elimination reactions can compete with nucleophilic substitutions, particularly in the presence of strong, non-nucleophilic bases. masterorganicchemistry.com The fundamental pattern of an elimination reaction involves the formation of a new C-C π bond through the cleavage of two adjacent single bonds, typically a C-H and a C-leaving group bond. masterorganicchemistry.com

For 4-(chloromethyl)pyrimidine, an E2 (bimolecular elimination) mechanism would involve the concerted abstraction of a proton from the pyrimidine ring (if one were available alpha to the chloromethyl group) and the expulsion of the chloride ion. Given the structure of 4-(chloromethyl)pyrimidine, a standard β-elimination is not possible as there are no protons on a β-carbon atom.

An α-elimination, involving the removal of the proton from the chloromethyl group itself and the loss of the chloride ion to form a carbene, is a theoretical possibility but would require very strong and specific bases. More plausible is an elimination pathway that involves the pyrimidine ring itself, potentially leading to the formation of a reactive exocyclic methylene (B1212753) intermediate under harsh basic conditions. The stability of such an intermediate would be influenced by the aromaticity of the pyrimidine ring.

Synthetic Transformations and Derivatization Chemistry of this compound

The primary reactivity of this compound lies in the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for extensive derivatization and the construction of more complex molecular architectures.

The chloromethyl group serves as a key site for side-chain modification, primarily through nucleophilic substitution reactions (S_N2). The carbon atom of the chloromethyl group is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This approach is a cornerstone for creating a library of 4-substituted pyrimidine derivatives. acs.org

The general reaction can be summarized as: Py-CH₂Cl + Nu⁻ → Py-CH₂Nu + Cl⁻ (where Py represents the pyrimidine ring and Nu represents a nucleophile)

This strategy has been successfully employed with various nucleophiles. For instance, amines, thiols, alkoxides, and carbanions can all serve as effective nucleophiles to generate a diverse set of products. The modification of side chains is a critical strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a core scaffold. nih.gov

Table 1: Examples of Side-Chain Modifications of 4-(Chloromethyl)pyrimidine

Nucleophile (Nu-H)Reagent/ConditionsProduct Class
Primary/Secondary Amine (R₂NH)Base (e.g., Et₃N), Solvent (e.g., DMF)4-(Aminomethyl)pyrimidines
Thiol (RSH)Base (e.g., NaH), Solvent (e.g., THF)4-(Thioether)pyrimidines
Alcohol (ROH)Strong Base (e.g., NaH), Solvent (e.g., THF)4-(Alkoxymethyl)pyrimidines
ImidazoleBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)4-(Imidazol-1-ylmethyl)pyrimidines
Azide (N₃⁻)Sodium Azide (NaN₃), Solvent (e.g., DMSO)4-(Azidomethyl)pyrimidine
Cyanide (CN⁻)Sodium Cyanide (NaCN), Solvent (e.g., DMSO)4-(Cyanomethyl)pyrimidine
Malonate EsterSodium Ethoxide, EthanolDiethyl 2-(pyrimidin-4-ylmethyl)malonate

Annulation reactions are powerful tools for constructing cyclic and heterocyclic frameworks. mdpi.com The 4-(chloromethyl)pyrimidine scaffold can be utilized in annulation strategies to build fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.govnih.gov A plausible strategy involves the in-situ generation of a reactive intermediate, such as an aza-ortho-quinone methide analogue, from the 4-(chloromethyl)pyrimidine. This concept is analogous to the use of ortho-chloromethyl anilines in [4+n] annulation reactions to synthesize nitrogen-containing heterocycles. researchgate.net

In such a proposed pathway, a base would facilitate the 1,4-elimination of HCl from 4-(chloromethyl)pyrimidine, involving one of the ring nitrogen atoms, to generate a highly reactive aza-quinone methide intermediate. This intermediate can then undergo a cycloaddition reaction with a suitable dienophile or dipolarophile to construct a new fused ring.

For example, a [4+2] cycloaddition with an alkene could lead to the formation of a fused dihydropyridine (B1217469) ring, resulting in a pyrimido[4,5-c]pyridine derivative. Similarly, reaction with other π-systems could grant access to a variety of fused pyrimidines. While specific examples starting directly from 4-(chloromethyl)pyrimidine are not extensively documented, the synthesis of fused pyrimidines through cycloaddition reactions of other pyrimidine derivatives is a known strategy. sciencescholar.us

The chloromethyl group of 4-(chloromethyl)pyrimidine is an excellent alkylating agent for tertiary amines and phosphines, leading to the formation of quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. This reaction, a type of quaternization, proceeds readily, often by mixing the reactants in a suitable solvent like acetonitrile (B52724) or ethanol. mdpi.comnih.gov The quaternization of poly(4-vinyl pyridine) with chloromethyl benzene further illustrates the reactivity of the chloromethyl group towards pyridine (B92270) nitrogens. researchgate.net

The reaction with a tertiary amine (R₃N) can be depicted as: Py-CH₂Cl + R₃N → [Py-CH₂-NR₃]⁺Cl⁻

These resulting quaternary pyrimidinium salts are ionic compounds with potential applications as phase-transfer catalysts, ionic liquids, or antimicrobial agents. researchgate.net The reactivity of these salts is diverse. For example, deprotonation of the α-carbon (adjacent to the quaternary nitrogen) can generate a pyridinium (B92312) ylide. These ylides are valuable intermediates in organic synthesis, capable of reacting with electrophiles, particularly aldehydes and ketones in reactions analogous to the Wittig reaction.

Furthermore, the pyrimidine ring itself contains two nitrogen atoms that can potentially undergo quaternization. However, direct N-alkylation of the pyrimidine ring by an external alkyl halide is often challenging and may require strong alkylating agents like oxonium salts. researchgate.net In the case of 4-(chloromethyl)pyrimidine, intramolecular quaternization is unlikely due to ring strain, while intermolecular reactions would likely favor substitution at the more reactive chloromethyl position over direct alkylation of the electron-deficient pyrimidine ring nitrogens. A divergent synthetic pathway utilizing N-quaternized pyrimidines has been shown to be a powerful strategy for creating molecular diversity. rsc.org

Iii. Role As a Pivotal Intermediate in Advanced Organic Synthesis

Development of Novel Pyrimidine-Containing Molecular Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental component of numerous biologically active compounds, making the development of new pyrimidine-based molecular scaffolds a significant area of research. thieme.de 4-(Chloromethyl)pyrimidine (B49220) hydrochloride serves as an essential electrophile in substitution reactions, enabling the facile introduction of the pyrimidin-4-ylmethyl group onto various nucleophilic substrates. This reactivity is crucial for the elaboration of more complex, fused heterocyclic systems.

For instance, the chloromethyl group can readily react with amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively. This allows for the construction of diverse molecular libraries. Research has shown that related chloromethyl-substituted heterocycles are used to synthesize a variety of derivatives through nucleophilic substitution. researchgate.net In one study, pyrimido[5,4-d]pyrimidine (B1612823) scaffolds, which are known to be biologically active, were synthesized using a similar chloro-substituted precursor, highlighting a common synthetic strategy. nih.gov The reaction involved the alkylation of a suitable pyrimidine derivative with a chloromethyl reagent in the presence of a base like cesium carbonate. nih.gov

These reactions often proceed via multistep sequences that can include condensation, cyclization, and subsequent aromatization to yield the final stable heterocyclic scaffold. nih.gov The ability to create fused systems like pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]indoles demonstrates the compound's importance in expanding the chemical space of pyrimidine-based structures. researchgate.netresearchgate.net

Examples of Reactions for Scaffold Development
Reactant ClassReaction TypeResulting ScaffoldReference
Amines (R-NH2)Nucleophilic Substitution4-(Aminomethyl)pyrimidine derivatives nih.gov
ThioureaCondensation/CyclizationDihydropyrimidine-thiones researchgate.net
Amidine derivativesCyclizationMultisubstituted pyrimidines researchgate.net
4-amino-6-hydroxy-2-mercaptopyrimidineCondensationPyrido[2,3-d]pyrimidines nih.gov

Contribution to the Synthesis of Complex Organic Molecules

Beyond creating novel scaffolds, 4-(Chloromethyl)pyrimidine hydrochloride is instrumental in the synthesis of specific, complex target molecules. The chloromethyl group is a key functional handle that allows for the precise and strategic incorporation of the pyrimidine ring into a larger molecular architecture.

Its role can be compared to that of its pyridine (B92270) analog, 4-(chloromethyl)pyridine (B78701) hydrochloride, which is widely used to modify biomolecules and as a precursor in drug development. The reactivity of the chloromethyl group facilitates covalent bonding with various nucleophiles present in complex structures. This approach is valuable in multistep syntheses where sequential addition of different building blocks is required. For example, the synthesis of pyrimidine diamine derivatives has been achieved through a process involving the reaction of an amine intermediate with an appropriate aldehyde, followed by reduction, a strategy where a chloromethylpyrimidine could serve as a foundational piece. nih.gov

Application as a Building Block in Agrochemical Intermediate Synthesis

The pyridine and pyrimidine rings are crucial moieties in a significant number of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The development of new and effective agrochemicals often relies on the derivatization of these core heterocyclic structures.

This compound acts as a valuable intermediate for creating these complex agrochemical compounds. Its utility is analogous to other key intermediates like 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin), which is a well-known nitrification inhibitor in agriculture. The reactive chloromethyl group allows for the attachment of the pyrimidine ring to other molecular fragments that confer specific pesticidal activity. The synthesis of novel agrochemicals often involves exploring derivatives of a lead compound, a process where versatile building blocks like this compound are essential for creating a diverse range of candidate molecules for screening. nih.gov

Classes of Pyridine/Pyrimidine-Based Agrochemicals
Agrochemical ClassCore HeterocycleExample ApplicationReference
FungicidesPyrimidine/PyridineCrop protection nih.gov
HerbicidesPyrimidine/PyridineWeed control nih.gov
Insecticides/AcaricidesPyrimidine/PyridinePest control nih.gov
Nitrification InhibitorsPyridineFertilizer efficiency

Utility in Ligand Design for Organometallic and Coordination Chemistry Research

In the fields of organometallic and coordination chemistry, the design of ligands is critical for tuning the electronic and steric properties of metal complexes, which in turn dictates their catalytic activity, magnetic properties, and luminescent behavior. mdpi.com Pyridine-containing ligands are extensively studied for these purposes.

This compound provides a straightforward route to pyrimidine-containing ligands. The nitrogen atoms of the pyrimidine ring can act as donor atoms to coordinate with metal centers. The chloromethyl group allows the pyrimidine unit to be tethered to larger molecular backbones, such as calixarenes or other macrocycles. For example, the functionalization of calix researchgate.netarenes has been achieved by alkylation with the analogous 2-(chloromethyl)pyridine (B1213738) hydrochloride, creating sophisticated multidentate ligands capable of selective cation binding. acs.org This strategy can be directly extended to this compound to synthesize novel pyrimidine-functionalized macrocyclic ligands. These ligands can form stable complexes with a variety of transition metals, lanthanides, and main group elements, leading to new materials for catalysis, sensing, and molecular imaging. mdpi.com

Iv. Computational and Theoretical Chemistry Studies of 4 Chloromethyl Pyrimidine Hydrochloride

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic features with a high degree of accuracy. For pyrimidine (B1678525) derivatives, these studies help elucidate the influence of various substituents on the electronic nature of the pyrimidine ring. epstem.netgsconlinepress.com

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. researchgate.netjchemrev.com By optimizing the molecular geometry, researchers can determine the most stable conformation, corresponding to the minimum energy state on the potential energy surface. mdpi.com The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations. ijcrt.orgwjarr.com

For a molecule like 4-(chloromethyl)pyrimidine (B49220) hydrochloride, DFT calculations would predict bond lengths, bond angles, and dihedral angles. Studies on the analogous compound, 4-chloromethyl pyridine (B92270) hydrochloride, have compared DFT-calculated parameters with experimental X-ray diffraction (XRD) data, showing good agreement and confirming the reliability of the computational method. ijcrt.orgmdpi.com The stability of a molecule can be inferred from its total energy; a lower energy value generally indicates higher stability. researchgate.net For instance, DFT calculations on various pyrimidine derivatives have been used to compare the stability of different isomers and conformers. mdpi.commdpi.com

Table 1: Comparison of Selected Optimized Geometric Parameters for Pyrimidine Derivatives (Illustrative) This table presents typical data obtained from DFT calculations on substituted pyrimidines to illustrate the outputs of geometry optimization. Specific values for 4-(Chloromethyl)pyrimidine hydrochloride would require a dedicated computational study.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC2-N11.34 Å
Bond LengthC4-C51.39 Å
Bond LengthC4-CH₂Cl1.52 Å
Bond AngleN1-C2-N3128°
Bond AngleC5-C4-C(H₂Cl)121°
Dihedral AngleN3-C4-C(H₂Cl)-Cl178°

Data adapted from general findings for substituted pyrimidines and pyridines. ijcrt.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. mdpi.com For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for nucleophilic and electrophilic attack. irjweb.comresearchgate.net In many substituted pyrimidines, the HOMO is often located on the pyrimidine ring, while the LUMO may be distributed across the substituent groups, depending on their electron-withdrawing or -donating nature. epstem.net Computational studies on various pyrimidine derivatives have shown that the energy gap can be tuned by changing the substituents. wjarr.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors for a Pyrimidine Derivative (Illustrative) This table illustrates the kind of data generated from HOMO-LUMO analysis. The values are representative of substituted pyrimidines.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.26
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.88
HOMO-LUMO Energy GapΔE5.38
Ionization PotentialI ≈ -EHOMO6.26
Electron AffinityA ≈ -ELUMO0.88
Global Hardnessη = (I-A)/22.69
Electronegativityχ = (I+A)/23.57

Data derived from representative studies on pyrimidine derivatives. wjarr.comirjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For pyrimidine derivatives, MEP analysis typically shows negative potential (red/yellow) around the nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them susceptible to electrophilic attack or protonation. epstem.netwjarr.com In this compound, the protonated nitrogen and the electron-deficient hydrogens would appear as positive (blue) regions. The chloromethyl group, particularly the chlorine atom, would also influence the potential distribution, creating sites susceptible to nucleophilic substitution. ijcrt.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, transition states, and determine the energy barriers that control the reaction rate.

The synthesis and reactions of pyrimidines often involve complex, multi-step pathways. mdpi.comgrowingscience.com Computational modeling can trace the energetic profile of a reaction from reactants to products. For example, the mechanism of pyrimidine ring formation or its subsequent functionalization can be studied. mdpi.comresearchgate.net This involves locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

A common reaction involving a compound like this compound is nucleophilic substitution at the chloromethyl group. nih.gov Theoretical studies can model the approach of a nucleophile, the formation of a transition state, and the departure of the chloride leaving group. Similarly, computational studies have been used to investigate the mechanisms of chlorination reactions on pyrimidine bases, identifying the most reactive sites and the roles of different species in the reaction. nih.gov These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net

A key outcome of reaction pathway modeling is the determination of the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. mdpi.com A high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.

Transition State Theory allows for the calculation of reaction rate constants from the computed activation Gibbs free energy. DFT calculations are frequently used to locate the transition state structure and calculate its energy. mdpi.com For instance, in a study of the keto-enol tautomerism of a pyrimidine derivative, the transition state was calculated, and the energy barrier of 55.47 kcal/mol indicated that the interconversion would not readily occur at room temperature. mdpi.com In another computational study on the reaction of nitrogen atoms with chloromethyl radicals, the rate coefficient was estimated to be approximately 3.09 x 10⁻¹³ cm³ s⁻¹ molecule⁻¹ at 300 K. nih.gov Such predictions are crucial for understanding reaction kinetics and optimizing synthetic conditions. nih.gov

Table 3: Illustrative Calculated Energies for a Reaction Pathway This table shows representative energy values that would be calculated to model a reaction mechanism, such as a nucleophilic substitution on a chloromethylpyrimidine.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-(Chloromethyl)pyrimidine + Nucleophile0.0
Transition State[Nucleophile---CH₂-Pyrimidine---Cl]⁻+15.5
Products4-(Nucleophilomethyl)pyrimidine + Cl⁻-10.2

These values are hypothetical and serve to illustrate the data generated from reaction pathway modeling. mdpi.comnih.gov

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational and theoretical chemistry offer powerful tools for predicting the outcomes of chemical reactions, providing insights into regioselectivity and stereoselectivity. In the context of this compound, these methods can be employed to understand the preferred sites of reaction, particularly in nucleophilic substitution reactions, which are common for this class of compounds. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining theoretical work on analogous pyrimidine derivatives.

The prediction of regioselectivity in pyrimidines often revolves around understanding the electronic properties of the pyrimidine ring and its substituents. Methods such as Density Functional Theory (DFT) are frequently used to model the electronic structure and predict reactivity.

Key Theoretical Approaches for Predicting Regioselectivity:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (in this case, the pyrimidine derivative). The regioselectivity of a nucleophilic attack is often directed to the atom with the largest LUMO coefficient. For pyrimidine systems, the distribution of the LUMO can indicate the most electrophilic carbon atoms.

Transition State Energy Calculations: By calculating the activation energies for the formation of different possible transition states, the most likely reaction pathway can be determined. The reaction pathway with the lowest activation energy barrier is kinetically favored.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Nucleophiles are generally attracted to the most electron-deficient sites.

Application to Pyrimidine Derivatives:

Research on substituted dichloropyrimidines provides a valuable framework for understanding the factors that govern regioselectivity in pyrimidine chemistry. Quantum mechanical (QM) analyses, including DFT calculations, have been instrumental in explaining why nucleophilic aromatic substitution (SNAr) can be highly sensitive to the nature and position of substituents on the pyrimidine ring. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is typically favored at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Computational studies explain this shift by analyzing the LUMO distribution and the relative energies of the transition states for nucleophilic attack at C-2 versus C-4. wuxiapptec.com

Table 1: Predicted Regioselectivity in a Substituted 2,4-dichloropyrimidine (B19661) based on Transition State Energy Calculations

Substituent (R) at C-6Relative Energy of C-2 Transition State (kcal/mol)Relative Energy of C-4 Transition State (kcal/mol)Predicted Selectivity
HHigherLowerC-4 Selective
NHMe0.001.00C-2 Selective

This table is illustrative and based on findings from studies on dichloropyrimidines to demonstrate the application of computational methods. The values are representative of the energy differences calculated in such studies. wuxiapptec.com

In the case of this compound, there are two primary electrophilic sites susceptible to nucleophilic attack: the carbon of the chloromethyl group and the carbon atoms of the pyrimidine ring, particularly C-4, C-2, and C-6. The protonation of a nitrogen atom in the pyrimidine ring would further enhance the electrophilicity of the ring carbons.

Computational models would be essential to predict the regioselectivity of a given nucleophilic attack. The reaction could proceed via:

SN2 reaction at the chloromethyl group: This is a common pathway for benzylic-type halides.

SNAr reaction at the pyrimidine ring: This would involve the displacement of a substituent (like a chloro group, if present) on the ring.

DFT calculations could be used to determine the activation energy barriers for both pathways. It is generally anticipated that the SN2 reaction at the chloromethyl group is kinetically favored due to the lower energy barrier compared to the SNAr reaction, which involves the formation of a high-energy Meisenheimer complex.

Stereoselectivity:

The concept of stereoselectivity becomes relevant if the reaction creates a new chiral center. In the case of reactions involving this compound itself, the initial structure is achiral. However, if a nucleophile attacks the chloromethyl group and the nucleophile or other substituents on the pyrimidine ring are chiral, diastereomeric products could be formed. Computational studies could model the transition states leading to different stereoisomers and predict the diastereomeric ratio based on the relative transition state energies.

V. Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Mechanistic Studies and Product Characterization

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure and behavior. High-resolution techniques are particularly crucial for distinguishing between closely related structures and for understanding the intricate details of reaction mechanisms involving 4-(Chloromethyl)pyrimidine (B49220) hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map of the molecule. nih.gov For 4-(Chloromethyl)pyrimidine hydrochloride, the protonated nature of the pyrimidine (B1678525) ring and the presence of the reactive chloromethyl group give rise to a distinct NMR fingerprint.

In ¹H NMR, the protons on the pyrimidine ring and the methylene (B1212753) protons of the chloromethyl group appear at characteristic chemical shifts. The integration of these signals confirms the number of protons in each unique environment, while coupling patterns can reveal which protons are adjacent to one another. Similarly, ¹³C NMR shows distinct signals for each carbon atom, including those in the heterocyclic ring and the chloromethyl side chain. nih.gov In synthetic applications, NMR is used to monitor the progress of reactions. For instance, in a nucleophilic substitution reaction, the disappearance of the characteristic singlet for the -CH₂Cl protons and the appearance of new signals corresponding to the newly formed product can be tracked over time to determine reaction completion. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of structurally similar compounds like chloromethyl-substituted pyrazolo[3,4-d]pyrimidines and pyridines. mdpi.comchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine-H2¹H~9.3Singlet (s)
Pyrimidine-H5¹H~7.8Doublet (d)
Pyrimidine-H6¹H~8.9Doublet (d)
-CH₂Cl¹H~4.9Singlet (s)
Pyrimidine-C2¹³C~158-
Pyrimidine-C4¹³C~160-
Pyrimidine-C5¹³C~122-
Pyrimidine-C6¹³C~155-
-CH₂Cl¹³C~45-

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond (e.g., C-H, C=N, C-Cl) absorbing or scattering light at a characteristic frequency. nih.gov The analysis of pyrimidine derivatives often involves a combination of experimental spectra and theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational bands accurately. sciensage.info

For this compound, IR and Raman spectra would clearly show bands corresponding to the pyrimidine ring vibrations, C-H stretching and bending, and the crucial C-Cl stretch of the chloromethyl group. When this compound is used as a reactant, these techniques are invaluable for identifying intermediates. The disappearance of the C-Cl vibrational band and the emergence of new bands (e.g., C-O, C-N, or C-S) can confirm that a substitution reaction has occurred at the chloromethyl position. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (protonated ring)Stretching3200 - 2700
Aromatic C-HStretching3100 - 3000
C=N / C=C (pyrimidine ring)Stretching1650 - 1450
CH₂Bending (Scissoring)~1465
Aromatic RingIn-plane Bending1200 - 1000
C-ClStretching800 - 600

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. For novel compounds synthesized from this compound, HRMS provides definitive confirmation of their identity by matching the experimentally measured mass with the theoretically calculated mass. mdpi.com

The presence of chlorine in this compound results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are separated by approximately 2 Da. This leads to two major peaks in the mass spectrum, M⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, providing a clear signature for chlorine-containing compounds.

Table 3: HRMS Data for the Protonated Cation of 4-(Chloromethyl)pyrimidine ([C₅H₆ClN₂]⁺)

Isotopologue Formula Calculated Exact Mass (Da) Relative Abundance (%)
C₅H₆³⁵ClN₂129.0214100
C₅H₆³⁷ClN₂131.018532

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidine derivatives, the primary absorptions are due to π → π* and n → π* transitions of the delocalized electrons and nitrogen lone pairs. rsc.orgglobalauthorid.com The spectrum of this compound is expected to show characteristic absorption bands in the UV range. The position and intensity of these bands can be influenced by factors such as solvent polarity and the protonation state of the pyrimidine ring. ifpan.edu.pl

In a research context, UV-Vis spectroscopy serves two main purposes. First, it provides insight into the electronic structure of the molecule. Second, it is a straightforward and effective method for assessing purity. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Therefore, the purity of a synthesized batch can be estimated by comparing its UV-Vis spectrum to that of a highly pure analytical standard. It is also commonly used as a detection method in conjunction with chromatography.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Polar Solvent

Electronic Transition Expected λₘₐₓ Range (nm) Molar Absorptivity (ε)
n → π~270 - 290Low
π → π~240 - 260High

Chromatographic and Separation Methodologies for Reaction Monitoring and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methodologies are essential for monitoring the progress of chemical reactions, isolating desired products, and quantifying the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a liquid mixture. It is widely used in pharmaceutical and chemical research for reaction monitoring and quality control. nih.govresearchgate.net For reactions involving this compound, HPLC can effectively separate the starting material from intermediates, byproducts, and the final product.

A typical HPLC method for this compound would utilize a reversed-phase column (such as a C8 or C18), where the stationary phase is nonpolar. sielc.com A polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724), is used to elute the components from the column. An acid, such as formic or phosphoric acid, is usually added to the mobile phase to ensure that the protonated pyrimidine ring remains in a consistent state, leading to sharp, symmetrical peaks. By injecting samples from a reaction mixture at various time points, the consumption of the reactant and the formation of the product can be quantified, providing precise data on reaction kinetics and yield. Furthermore, HPLC is the definitive method for assessing the purity of the final isolated compound. geno-chem.com

Table 5: Representative HPLC Method for the Analysis of this compound

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC) Coupled with Derivatization for Volatile Product Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, many compounds, including pyrimidine derivatives, may not be sufficiently volatile or thermally stable for direct GC analysis. research-solution.com Derivatization is a chemical modification process employed to convert such non-volatile compounds into more volatile derivatives suitable for GC analysis. gcms.cz This process typically involves the reaction of the analyte with a specific derivatizing reagent to replace active hydrogens in functional groups like -OH, -NH, and -SH, thereby reducing polarity and increasing volatility. fujifilm.comsigmaaldrich.com

For a compound like this compound, derivatization would be essential for the analysis of its reaction products, particularly those that might be less volatile than the parent compound. The primary targets for derivatization would be any potential products formed through reactions of the chloromethyl group or modifications to the pyrimidine ring that result in polar functional groups. Common derivatization techniques applicable in this context include:

Silylation: This is one of the most common derivatization methods in GC. fujifilm.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. research-solution.comsigmaaldrich.com This is particularly useful for derivatizing alcohols, amines, and other polar functional groups that might be present in reaction products of 4-(Chloromethyl)pyrimidine.

Acylation: This method involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable and volatile derivatives. gcms.cz The presence of halogen atoms in the acylating reagent can also enhance the sensitivity of detection by an electron capture detector (ECD). gcms.cz

Alkylation: This technique can be used to form esters, ethers, and amides. research-solution.com For instance, if hydrolysis of the chloromethyl group leads to the formation of a hydroxymethylpyrimidine, it could be alkylated to increase its volatility for GC analysis.

Table 1: Common Derivatization Reagents for GC Analysis and Their Applications

Derivatization ReagentAbbreviationTarget Functional GroupsDerivative FormedKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SHTrimethylsilyl (TMS) ether/ester/amine/thioetherHighly volatile derivatives, widely applicable. research-solution.comsigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SHTrimethylsilyl (TMS) ether/ester/amine/thioetherPowerful silylating agent, produces stable derivatives. fujifilm.com
Trifluoroacetic anhydrideTFAA-OH, -NH2Trifluoroacetyl ester/amideHighly volatile derivatives, enhances ECD detection. gcms.cz

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CCDC), the analysis of related pyrimidine derivatives by X-ray crystallography offers significant insights into the likely structural features of this compound. For instance, studies on other pyrimidine hydrochlorides reveal important details about protonation sites and intermolecular interactions.

In the absence of specific data for this compound, the crystallographic data for a related compound, 2-amino-4-chloro-6-methylpyrimidine, can serve as an illustrative example of the type of information obtained from such an analysis. It is important to note that the following data is for a different, albeit related, compound and is presented here for demonstrative purposes only.

Table 2: Representative Crystallographic Data for a Substituted Pyrimidine Derivative (Note: Data presented is for 2-amino-4-chloro-6-methylpyrimidine, as specific data for this compound is not publicly available.)

ParameterValue
Chemical FormulaC5H6ClN3
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.582(5)
b (Å)11.059(8)
c (Å)10.734(8)
β (°)99.661(8)
Volume (ų)887.3(11)
Z4

Source: Adapted from a study on a related pyrimidine derivative.

The data in such a table provides the fundamental unit cell dimensions and symmetry of the crystal. From a full crystallographic study, one can also determine the precise coordinates of each atom, which allows for a detailed conformational analysis. For this compound, X-ray crystallography would definitively establish the protonation site on the pyrimidine ring, the conformation of the chloromethyl group relative to the ring, and the nature of the hydrogen bonding network involving the hydrochloride counter-ion and the pyrimidine nitrogen atoms. This information is crucial for understanding its reactivity and interactions in the solid state. Conformational studies on related pyridine (B92270) and pyrimidine derivatives have shown that the orientation of substituents can be influenced by crystal packing forces and intermolecular interactions. acs.orgnih.gov

Vi. Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies

Elucidating the Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of the pyrimidine (B1678525) scaffold can be significantly modulated by introducing various substituents onto the ring. These modifications can either enhance or diminish the reactivity of the chloromethyl group at the C4 position, primarily by altering the electron density of the pyrimidine ring.

Influence of Ring Substituents:

The introduction of additional substituents on the pyrimidine ring exerts a profound influence on the reactivity at the C4 position. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed to fine-tune the electrophilicity of the ring and the lability of the chlorine atom in the chloromethyl group.

Electron-Withdrawing Groups (EWGs): Substituents like a trifluoromethyl (-CF₃) group, as seen in 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine, further polarize the pyrimidine ring. vulcanchem.com This intensifies the electron deficiency at the C4 position, thereby activating the chloromethyl group for more facile nucleophilic displacement. vulcanchem.com Similarly, a nitro group at the C5 position has been shown to dramatically increase the rate of nucleophilic substitution of a chloro group at the C2 position, a principle that applies to the C4 position as well. proquest.com

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as amino or alkoxy groups, can deactivate the ring towards nucleophilic attack by increasing electron density. researchgate.net For instance, the substitution of a chlorine atom with an electron-donating alkylamino group can deactivate another chlorine atom on the same ring, necessitating more forceful reaction conditions for its subsequent substitution. researchgate.net

Modification of the Exocyclic Group:

While the focus is on the pyrimidine ring, modifications to the exocyclic chloromethyl group itself would also alter reactivity. For example, replacing the chlorine with a better leaving group like iodine or bromine would increase the rate of substitution reactions. The chloromethyl group is noted to have sufficient electrophilicity for a range of nucleophilic substitutions, allowing for diversification into amines, thioethers, and ethers. vulcanchem.com

A study on 5-substituted uracil (B121893) derivatives revealed the critical role of the substituent's chemical reactivity for the compound's biological activity, suggesting that a reactive substituent can form covalent bonds with biological targets. documentsdelivered.com This highlights how the reactivity profile, influenced by structural modifications, can be directly linked to a desired functional outcome.

Correlating Electronic and Steric Parameters with Transformation Efficiency and Selectivity

The efficiency and selectivity of chemical transformations involving 4-(chloromethyl)pyrimidine (B49220) hydrochloride are intricately linked to the electronic and steric parameters of the reactants. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for deciphering these correlations. nih.gov

Electronic Effects:

The electronic nature of substituents is a primary determinant of reaction rates and pathways. The Hammett relationship, which correlates reaction rates with substituent constants (σ), has been successfully applied to pyrimidine systems. proquest.com In a study on the hydrolysis of 2-chloro-5-substituted pyrimidines, a linear correlation was found between the second-order rate constants and the Hammett substituent constants. proquest.com

Electron-attracting substituents (e.g., -NO₂, -Br, -Cl) were found to accelerate the nucleophilic displacement of the chloro group. proquest.com

Electron-releasing substituents (e.g., -CH₃, -OC₂H₅, -NH₂) retarded the reaction. proquest.com

The study yielded a high positive reaction constant (ρ = +5.25), indicating that the reaction is highly sensitive to the electronic effects of substituents and is favored by low electron density at the reaction center. proquest.com This is a direct consequence of the high polarizability of the electron-deficient pyrimidine nucleus. proquest.com

Table 1: Effect of Substituents on the Relative Reactivity of Halogenated Pyrimidines in Nucleophilic Substitution

Substituent at C5Electronic EffectRelative Rate of Hydrolysis of 2-Chloropyrimidine
-NO₂Strongly Electron-WithdrawingToo fast to measure
-BrElectron-WithdrawingIncreased
-ClElectron-WithdrawingIncreased
-HNeutralReference
-CH₃Electron-DonatingDecreased
-OC₂H₅Electron-DonatingDecreased
-NH₂Strongly Electron-DonatingDecreased

Data derived from qualitative and quantitative findings in referenced studies. proquest.com

Steric Effects:

Steric hindrance plays a crucial role, especially when dealing with bulky nucleophiles or substituted pyrimidine rings. While the C4 position is generally accessible, bulky substituents at the adjacent C5 position can impede the approach of a nucleophile, thereby reducing the reaction rate. nih.gov In some cases, steric hindrance can be the deciding factor in the competition between substitution and elimination reactions. nih.gov For example, increasing the bulkiness of the electrophilic carbon atom raises the activation energy for both substitution and elimination, though the effect can be more pronounced for substitution, potentially favoring elimination pathways. nih.gov QSAR studies on dihydropyrimidines have confirmed that strong cytotoxicity is often related to the presence of bulky and electronegative substituents. mdpi.com

Rational Design Principles for Optimized Synthetic Pathways Based on Structural Insights

The understanding of structure-reactivity and structure-property relationships provides a solid foundation for the rational design of optimized synthetic pathways. researchgate.net This approach moves beyond trial-and-error, allowing for the deliberate design of molecules with desired properties and the synthetic routes to access them.

Predictive Modeling and Computational Chemistry:

Computational tools are invaluable in predicting reactivity and guiding synthetic strategy. Quantum mechanical (QM) calculations, for instance, can predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The site of the largest LUMO lobe often corresponds to the most electrophilic center and the preferred site of nucleophilic attack. This predictive power allows chemists to foresee the outcome of a reaction and choose conditions that favor the desired isomer.

Strategic Selection of Precursors and Reagents:

Rational design involves the careful selection of starting materials and reagents based on their known electronic and steric properties.

To enhance reactivity towards nucleophiles: One would choose a pyrimidine precursor with electron-wringing groups or utilize a super-electrophile.

To achieve selectivity: The choice of nucleophile is critical. The "hard and soft acids and bases" (HSAB) principle can be applied, as demonstrated in the synthesis of pyrimidine derivatives from 4-chloro-2-(trichloromethyl)pyrimidines, where the reaction outcome depended on the softness or hardness of the nucleophile. thieme.de

Multi-target-directed Ligand Practices:

In medicinal chemistry, insights into SRR and SPR are used to design multifunctional compounds. By combining pharmacophore groups onto a single pyrimidine scaffold, "smart" molecules can be created that interact with multiple biological targets. nih.gov This often involves synthesizing a library of derivatives with varied substituents and screening them for activity, with the results feeding back into the design process. nih.govnih.gov For example, the design of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors was based on using the core pyrimidine ring to occupy a specific binding region and adding a hydrophobic moiety to interact with another. rsc.org

Table 2: Principles of Rational Design for Pyrimidine Synthesis

Design PrincipleApplication in SynthesisExample
Predictive ModelingUsing QM calculations to predict regioselectivity in SNAr reactions.Analyzing LUMO lobes to determine if C2 or C4 is more susceptible to attack.
Control of ElectronicsIncorporating EWGs to increase reactivity towards nucleophiles.Using a 2-(trifluoromethyl)pyrimidine (B47934) precursor to activate the C4 position.
Steric TuningIntroducing bulky groups to block certain reaction sites or to fit a specific binding pocket.Adding a bulky N3-phenyl ring substituent to enhance cytotoxic activity.
Pharmacophore HybridizationCombining known active fragments onto the pyrimidine core to create multi-target agents.Fusing a pyrazole (B372694) ring to the pyrimidine to target both adenine (B156593) and hydrophobic binding regions of a kinase.

This table summarizes key strategies derived from referenced literature. vulcanchem.commdpi.comnih.govrsc.org

By systematically applying these principles, chemists can design more efficient, selective, and predictable synthetic routes to novel pyrimidine derivatives, starting from versatile building blocks like 4-(chloromethyl)pyrimidine hydrochloride.

Vii. Future Research Directions and Emerging Applications

Innovative Synthetic Strategies for Enhanced Efficiency, Atom Economy, and Sustainability

The pursuit of green and sustainable chemistry has spurred the development of novel synthetic routes for pyrimidine (B1678525) derivatives that prioritize efficiency, atom economy, and reduced environmental impact. acs.orgnih.gov Future research in the synthesis of 4-(chloromethyl)pyrimidine (B49220) hydrochloride is expected to move beyond traditional multi-step processes, which often involve hazardous reagents and generate significant waste.

One promising avenue is the adoption of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical. acs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that generates water and hydrogen as the only byproducts. acs.org While not yet applied directly to 4-(chloromethyl)pyrimidine hydrochloride, this strategy offers a template for future sustainable syntheses.

Ultrasound-assisted synthesis is another area ripe for exploration. The use of ultrasound can accelerate reaction rates, improve yields, and reduce the need for harsh conditions. nih.gov For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using ultrasound, often in greener solvents like water or ethanol, or even under solvent-free conditions. nih.gov A synthesis of 4-chloromethyl-2,6-diethoxy-pyrimidine has been documented, providing a potential starting point for developing more sustainable methods for related structures. prepchem.com

Future research should also focus on the use of recyclable and heterogeneous catalysts , such as magnetically recoverable nanocatalysts, to simplify product purification and minimize waste. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, will also contribute to more efficient and sustainable production of this compound and its derivatives. growingscience.comorganic-chemistry.org

Synthetic StrategyKey AdvantagesPotential Application to 4-(Chloromethyl)pyrimidine Synthesis
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. acs.orgDevelopment of a one-pot synthesis from simple, readily available precursors.
Ultrasound-Assisted SynthesisFaster reaction times, higher yields, milder reaction conditions. nih.govGreener synthesis protocols with reduced energy consumption.
Heterogeneous CatalysisEasy catalyst recovery and reuse, simplified purification. nih.govEnvironmentally benign synthesis using recyclable catalysts.
One-Pot SynthesisIncreased efficiency, reduced solvent use and waste. growingscience.comorganic-chemistry.orgStreamlined production process from starting materials to final product.

Exploration of Novel Chemical Transformations and Reactivity Modes of the Chloromethylpyrimidine Scaffold

The chloromethylpyrimidine scaffold is a rich platform for a variety of chemical transformations, primarily due to the reactive chloromethyl group and the electron-deficient nature of the pyrimidine ring. Future research is expected to uncover novel reactivity modes beyond simple nucleophilic substitutions.

The chloromethyl group is a key site for functionalization. While it readily undergoes nucleophilic substitution with amines, thiols, and alkoxides, future work could explore more complex transformations. For example, its conversion to an azidomethyl group would open up possibilities for click chemistry , a powerful tool for creating complex molecules with high efficiency and selectivity.

Cross-coupling reactions , such as the Suzuki-Miyaura reaction, have been used to functionalize the pyrimidine ring at halogenated positions. acs.org Future investigations could explore the direct C-H functionalization of the pyrimidine ring in this compound. researchgate.netrsc.org This would provide a more atom-economical route to a wide range of substituted pyrimidines by avoiding the need for pre-functionalized starting materials. acs.org The pyrimidine ring itself can act as an activating group for C-H arylation, iodination, and acetoxylation reactions. acs.org

Furthermore, the pyrimidine ring can undergo ring transformations under certain conditions, leading to the formation of other heterocyclic systems. wur.nl For example, N-alkylpyrimidinium salts have been shown to react with nucleophiles to form pyridines or isoxazoles. wur.nl Exploring such transformations for this compound could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

TransformationDescriptionPotential Outcome
Click ChemistryConversion of the chloromethyl group to an azidomethyl group for subsequent cycloaddition reactions.Facile synthesis of complex pyrimidine-containing conjugates.
C-H FunctionalizationDirect formation of C-C or C-heteroatom bonds on the pyrimidine ring. researchgate.netrsc.orgAtom-economical synthesis of a diverse library of substituted pyrimidines. acs.org
Ring TransformationRearrangement of the pyrimidine ring to form different heterocyclic structures. wur.nlAccess to novel molecular scaffolds for various applications.
Radical FunctionalizationGeneration of pyridinyl radicals for coupling with other radical species. acs.orgDevelopment of new strategies for pyridine (B92270) and azine functionalization. acs.org

Development of Catalytic Methods Utilizing this compound

While this compound is primarily viewed as a synthetic building block, its unique electronic and structural features suggest potential applications in catalysis. Future research could focus on developing catalytic systems where this compound or its derivatives play a central role.

The nitrogen atoms in the pyrimidine ring can act as ligands for metal catalysts. By modifying the chloromethyl group with a suitable coordinating moiety, it may be possible to create novel pincer-type ligands. Such ligands are known to form stable complexes with transition metals and have been used in a variety of catalytic reactions, including C-H activation. acs.org

Furthermore, the pyrimidine ring's ability to participate in hydrogen bonding and dipolar interactions could be exploited in the design of organocatalysts . rsc.org For instance, a bimetallic-organic framework with phosphorus acid groups has been used as a heterogeneous catalyst for the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov This suggests that pyrimidine-based structures can be incorporated into more complex catalytic systems.

The development of photocatalytic systems based on pyrimidine derivatives is another emerging area. The functionalization of pyridines via pyridinyl radicals has been achieved through photochemical organocatalysis, indicating the potential for similar reactivity with pyrimidines. acs.org

Catalytic ApproachPrinciplePotential Application
Metal-Ligand CatalysisThe pyrimidine nitrogen atoms coordinate with a metal center to form an active catalyst. acs.orgCatalytic C-H functionalization, cross-coupling reactions.
OrganocatalysisThe pyrimidine moiety participates in non-covalent interactions to facilitate a reaction. rsc.orgAsymmetric synthesis, green chemical transformations.
PhotocatalysisThe pyrimidine derivative absorbs light to initiate a catalytic cycle. acs.orgLight-driven organic synthesis, energy conversion.

Advanced Applications in Materials Science (e.g., in the synthesis of functional polymers or conductive materials)

The pyrimidine scaffold is an attractive building block for the synthesis of functional materials due to its electronic properties, rigidity, and ability to participate in intermolecular interactions. rsc.org Future research is poised to explore the use of this compound in the creation of advanced materials with tailored properties.

The reactive chloromethyl group provides a convenient handle for incorporating the pyrimidine moiety into polymer chains . By reacting this compound with suitable monomers, a variety of functional polymers can be synthesized. These polymers could find applications as bactericides, photoresists, or in biomedical applications as polymer-drug conjugates.

The synthesis of semiconducting polymers containing pyrimidine has been reported. rsc.orgrsc.org These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the pyrimidine ring can be used to tune the electronic properties of the polymer. rsc.org Future work could involve the synthesis and characterization of polymers derived from this compound to assess their potential as n-type semiconductors. rsc.org

Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs) . rsc.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Material TypeSynthetic ApproachPotential Application
Functional PolymersPolymerization of monomers derived from this compound.Biomedical devices, photoresists, specialty coatings.
Semiconducting PolymersAldol condensation or cross-coupling polymerization reactions. rsc.orgrsc.orgOrganic electronics (OLEDs, OFETs), sensors. rsc.org
Coordination Polymers/MOFsSelf-assembly of pyrimidine-based ligands with metal ions. rsc.orgGas storage and separation, catalysis, sensing.

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)pyrimidine hydrochloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or chloromethylation of pyrimidine derivatives. For example:

  • Substitution reactions : Reacting pyrimidine precursors (e.g., hydroxypyrimidine) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Optimization : Control reaction temperature (e.g., 0–5°C to minimize side products) and use catalysts like dimethylformamide (DMF) to enhance chloromethylation efficiency. Purity is improved by recrystallization from ethanol/water mixtures .

Q. What analytical methods are critical for characterizing purity and structure?

  • HPLC/LC-MS : Quantify impurities (e.g., residual solvents or byproducts) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm structure via ¹H NMR (e.g., δ 4.8 ppm for -CH₂Cl) and ¹³C NMR (δ 45–50 ppm for Cl-CH₂) .
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste disposal : Segregate halogenated waste and consult certified disposal services for incineration .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or impurity profiles?

Discrepancies often arise from:

  • Reagent quality : Use anhydrous solvents and high-purity chlorinating agents to minimize side reactions.
  • Analytical variability : Cross-validate results using multiple techniques (e.g., HPLC vs. GC-MS for volatile impurities) .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Process intensification : Use flow chemistry to control exothermic reactions and improve heat dissipation.
  • Byproduct management : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and employ scavengers (e.g., molecular sieves) to absorb HCl byproducts .

Q. How does the reactivity of this compound compare to analogs in medicinal chemistry?

  • Pyrimidine vs. pyridine : The pyrimidine ring’s electron-deficient nature enhances susceptibility to nucleophilic attack at the chloromethyl group compared to pyridine analogs .
  • Biological applications : The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents, leveraging its dual functional groups for conjugation .

Q. What are the latest advancements in derivatizing this compound for targeted drug delivery?

  • Bioconjugation : Attach polyethylene glycol (PEG) or peptide linkers to the chloromethyl group via thiol- or amine-based nucleophiles to enhance solubility and tissue specificity .
  • Prodrug design : Convert the chloromethyl group to a labile ester or carbamate for pH-sensitive release in tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.